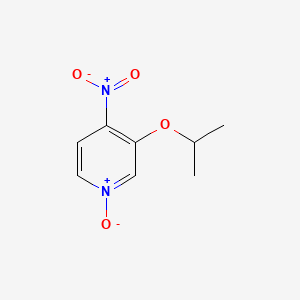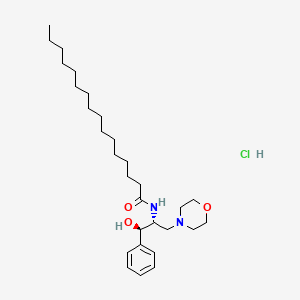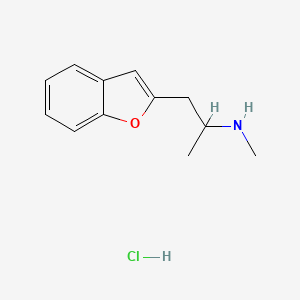![molecular formula C6H12O5 B570579 Fucose, L-, [6-3H] CAS No. 122760-10-5](/img/structure/B570579.png)
Fucose, L-, [6-3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fucose, L-, [6-3H] is a radiolabeled form of L-fucose, a deoxyhexose sugar. L-fucose is a monosaccharide that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It is unique in having an L-configuration, whereas most naturally occurring sugars in mammals exist in the D-conformation . The radiolabeled version, Fucose, L-, [6-3H], is used extensively in biochemical and medical research to trace and study the metabolic pathways and functions of fucose in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Fucose, L-, [6-3H] involves the incorporation of tritium (3H) into the L-fucose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic synthesis. One common method involves the use of tritiated water (3H2O) in the presence of a catalyst to introduce tritium into the fucose molecule .
Industrial Production Methods: Industrial production of L-fucose, including its radiolabeled form, often involves microbial fermentation. Engineered strains of Escherichia coli have been used to produce L-fucose with high productivity . The process includes the fermentation of a suitable carbon source, followed by extraction and purification of the L-fucose. The radiolabeling step is then performed to introduce tritium into the purified L-fucose.
化学反応の分析
Types of Reactions: L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form fucose acid or reduced to form fucitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Enzymatic reactions involving fucosyltransferases can add fucose to glycan structures.
Major Products:
Oxidation: Fucose acid
Reduction: Fucitol
Substitution: Fucosylated glycans and glycolipids
科学的研究の応用
Fucose, L-, [6-3H] has a wide range of applications in scientific research:
作用機序
The mechanism of action of Fucose, L-, [6-3H] involves its incorporation into glycan structures through the action of fucosyltransferases. These enzymes transfer fucose from GDP-fucose to specific acceptor molecules, forming fucosylated glycans . Fucosylation plays a crucial role in various biological processes, including cell-cell adhesion, immune response, and signal transduction .
類似化合物との比較
L-rhamnose: Another deoxyhexose sugar with similar structural properties but differs in its biological functions and applications.
D-galactose: A hexose sugar that shares some structural similarities with L-fucose but has different stereochemistry and biological roles.
Uniqueness of Fucose, L-, [6-3H]: Fucose, L-, [6-3H] is unique due to its radiolabeling, which allows for precise tracing and study of fucose metabolism and functions in biological systems. This makes it an invaluable tool in biochemical and medical research, providing insights that are not possible with non-labeled compounds .
特性
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6,6,6-tritritiohexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1T3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-IJCYHSTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-, (1R)- (9CI)](/img/new.no-structure.jpg)







![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride](/img/structure/B570518.png)
